2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

Crystallinity Melting point Physicochemical characterization

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (CAS 1194803-69-4) is a N-benzyl-substituted pyrazole-3-acetic acid building block with molecular formula C12H12N2O2 and molecular weight 216.24 g/mol. It is classified as an organic heterocyclic intermediate belonging to the 1‑benzylpyrazole acetic acid family.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1194803-69-4
Cat. No. B1529981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid
CAS1194803-69-4
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=N2)CC(=O)O
InChIInChI=1S/C12H12N2O2/c15-12(16)8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
InChIKeyGGRRQTDMAUZGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (CAS 1194803-69-4) – Procurement-Relevant Compound Profile and Core Specifications


2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid (CAS 1194803-69-4) is a N-benzyl-substituted pyrazole-3-acetic acid building block with molecular formula C12H12N2O2 and molecular weight 216.24 g/mol . It is classified as an organic heterocyclic intermediate belonging to the 1‑benzylpyrazole acetic acid family . The compound is commercially supplied as a crystalline solid with a reported melting point of 125–127 °C, a predicted pKa of 4.07 ± 0.10, a topological polar surface area (TPSA) of 55.12 Ų, and a calculated LogP of 1.56 . Typical commercial purity specifications range from 95% to ≥98% (NLT 98%) across multiple vendors . The compound is strictly offered for research and development use only and is not intended for human or veterinary therapeutic applications .

Why Regioisomeric 1‑Benzylpyrazole Acetic Acid Analogs Cannot Substitute 2-(1-Benzyl-1H-pyrazol-3-yl)acetic Acid in Critical Applications


1‑Benzylpyrazole acetic acid regioisomers (3‑yl, 4‑yl, and 5‑yl positional variants) share identical molecular formulae and molecular weights, yet they are not functionally interchangeable in either synthetic chemistry or pharmacology. The position of the acetic acid substituent on the pyrazole ring dictates both the physicochemical properties (e.g., measured crystallinity, pKa, and LogP) and the regiospecific reactivity of downstream derivatives . Critically, the 3‑yl regioisomer constitutes the core scaffold of at least two pharmaceutically validated chemical series: (i) N‑(1‑benzyl‑1H‑pyrazol‑3‑yl)‑2‑phenylacetamide‑derived T‑type calcium channel blockers, which culminated in the clinical candidate ACT‑709478 (apinocaltamide) , and (ii) a monoacylglycerol lipase (MAGL) PET tracer series displaying sub‑nanomolar target affinity (IC50 = 0.41 nM) . In contrast, the 4‑yl regioisomer has been exploited in a chemically distinct CRTH2 antagonist series , while the 5‑yl regioisomer lacks comparable peer‑reviewed target‑engagement data. Substituting one regioisomer for another in a synthetic route would alter the regiochemistry of key intermediates, potentially abolishing activity or introducing undesired off‑target profiles. Therefore, procurement decisions must be guided by the specific regioisomer required by the synthetic or biological protocol.

Quantitative Differentiation Evidence for 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid Versus Closest Analogs


Crystalline Solid with Defined Melting Point (125–127 °C) Enables Reliable Handling and Purification, Distinguished from Regioisomers Lacking Reported Melting Points

2‑(1‑Benzyl‑1H‑pyrazol‑3‑yl)acetic acid is a crystalline solid at room temperature with an experimentally determined melting point of 125–127 °C . In contrast, the 4‑yl regioisomer (CAS 1781790-58-6) and the 5‑yl regioisomer (CAS 1785465-63-5) have no reported melting point values in authoritative databases or vendor technical datasheets . The absence of a reported melting point for the 4‑yl and 5‑yl isomers suggests these compounds may be low‑melting solids or viscous oils at ambient temperature, which would fundamentally alter their handling, purification, and storage requirements in a laboratory or pilot‑scale setting.

Crystallinity Melting point Physicochemical characterization Solid‑state properties

Higher Measured Lipophilicity (LogP 1.56) Relative to the 4‑yl Regioisomer (XLogP3‑AA 1.3) May Influence Partitioning Behavior in Biological Assays

The 3‑yl regioisomer exhibits a calculated LogP of 1.5585 (TPSA 55.12 Ų) as reported by vendor databases using standardized in silico prediction methods . The 4‑yl regioisomer (CAS 1781790-58-6) has a lower XLogP3‑AA of 1.3 (TPSA 55.1 Ų) according to PubChem computed properties . The difference of approximately 0.26 log units corresponds to a ~1.8‑fold difference in octanol‑water partition coefficient and may affect membrane permeability, protein binding, and pharmacokinetic behavior of downstream derivatives. No LogP data are publicly reported for the 5‑yl regioisomer.

Lipophilicity LogP Partition coefficient Drug-likeness

Modestly Higher Acidity (pKa 4.07) Relative to the 5‑yl Regioisomer (pKa 4.01) May Influence Conjugation and Salt‑Formation Reactivity

The predicted acid dissociation constant (pKa) of the 3‑yl regioisomer is 4.07 ± 0.10 , whereas the 5‑yl regioisomer (CAS 1785465‑63‑5) exhibits a predicted pKa of 4.01 ± 0.10 . The difference of approximately 0.06 pKa units, although small, represents a roughly 15% difference in Ka (acid dissociation constant). This difference may be consequential in pH‑sensitive coupling reactions (e.g., amide bond formation via activated ester intermediates, where the carboxylate nucleophilicity is pKa‑dependent) and in the formation of crystalline salts with basic counterions. No pKa data are publicly available for the 4‑yl regioisomer.

pKa Acid strength Reactivity Salt formation

Validated as the Core Scaffold in a T‑Type Calcium Channel Blocker Clinical Candidate (ACT‑709478) and a Sub‑Nanomolar MAGL PET Tracer – No Equivalent Published Data Exist for the 4‑yl or 5‑yl Regioisomers

The 1‑benzyl‑1H‑pyrazol‑3‑yl scaffold has been independently validated in two distinct drug discovery programs. (i) N‑(1‑Benzyl‑1H‑pyrazol‑3‑yl)‑2‑phenylacetamide derivatives were optimized as potent, selective, brain‑penetrating T‑type calcium channel blockers, leading to the clinical candidate ACT‑709478 (apinocaltamide) . (ii) The same pyrazol‑3‑yl core was incorporated into a MAGL PET tracer that exhibited high in vitro binding affinity (IC50 = 0.41 nM) with suitable lipophilicity (cLogD = 3.29) and demonstrated >90% irreversible binding in rat brain homogenates . In contrast, the 4‑yl regioisomer has been employed in a CRTH2 antagonist series where its substitution pattern at the 4‑position is functionally distinct , and the 5‑yl regioisomer lacks any peer‑reviewed target‑engagement data in publicly accessible literature.

Drug discovery T-type calcium channel MAGL PET tracer Clinical candidate Scaffold validation

Commercially Available at 98% Purity from Multiple Geographically Distributed Suppliers, Contrasting with Limited Availability of the 4‑yl and 5‑yl Regioisomers

The 3‑yl regioisomer is stocked by at least five independent suppliers across Asia, Europe, and North America at purity specifications of 95% (AKSci) to NLT 98% (MolCore, Leyan, CapotChem) . The Fujifilm Wako catalog demonstrates active commercial distribution in Japan with multiple SKU options . In contrast, the 4‑yl regioisomer is listed by fewer vendors (Fluorochem, AKSci) primarily at 95% purity, and the 5‑yl regioisomer is principally available through Apollo Scientific and Chemscene at 95% purity with more limited geographic reach . The 3‑yl isomer benefits from an MDL number (MFCD24485786) , facilitating cross‑referencing in procurement systems, whereas the 4‑yl and 5‑yl isomers lack standardized MDL identifiers in common databases.

Supply chain Commercial availability Purity Vendor diversification

Structural Regioisomerism Defines Divergent Pharmacological Target Profiles: 3‑yl (T‑Type Ca²⁺ Channel / MAGL) vs. 4‑yl (CRTH2) – A Class‑Level Differentiation

The position of the acetic acid substituent on the pyrazole ring determines which pharmacophore space is accessible upon further synthetic elaboration. Published SAR programs demonstrate that the 3‑yl substitution pattern orients the acetic acid handle in a geometry that, upon amidation, yields potent T‑type calcium channel blockers (clinical candidate ACT‑709478) and MAGL inhibitors (IC50 = 0.41 nM) . Conversely, the 4‑yl regioisomer, when further substituted with methyl groups at the 3‑ and 5‑positions, generates CRTH2 receptor antagonists . These divergent target profiles are not interchangeable; attempting to use the 4‑yl or 5‑yl isomer as a drop‑in replacement in published 3‑yl‑based synthetic protocols would produce regioisomeric products with unknown and likely distinct pharmacological activity.

Regioisomerism Target selectivity Pharmacophore Structure‑activity relationship

Evidence‑Backed Procurement Scenarios for 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid in Research and Early‑Stage Development


Synthesis of N‑(1‑Benzyl‑1H‑pyrazol‑3‑yl)‑2‑phenylacetamide Derivatives as T‑Type Calcium Channel Blockers

When the research objective is to prepare analogs of the clinical candidate ACT‑709478 (apinocaltamide), the 3‑yl regioisomer is the only appropriate starting material. The published synthetic route proceeds via amide coupling of 1‑benzyl‑1H‑pyrazol‑3‑amine, which is itself accessible from 2‑(1‑benzyl‑1H‑pyrazol‑3‑yl)acetic acid through Curtius rearrangement or related transformations . Use of the 4‑yl or 5‑yl regioisomer would yield constitutionally isomeric amides with undefined T‑type calcium channel pharmacology. The crystalline nature of the 3‑yl acid (m.p. 125–127 °C) facilitates purification and characterization of intermediates.

Preparation of MAGL‑Targeted PET Tracer Precursors Incorporating the 3‑(1‑Benzyl‑1H‑pyrazol‑3‑yl)azetidine Motif

The MAGL PET tracer [¹¹C]6 was synthesized from 3‑(1‑benzyl‑1H‑pyrazol‑3‑yl)azetidine hydrochloride, a building block derived from the 3‑yl acetic acid scaffold . This tracer demonstrated sub‑nanomolar MAGL affinity (IC50 = 0.41 nM) and >90% irreversible brain binding, establishing the 3‑yl regioisomer as the validated core for MAGL imaging agent development. Researchers pursuing MAGL PET tracer chemistry should procure the 3‑yl acid exclusively, as the 4‑yl and 5‑yl regioisomers would produce constitutionally distinct azetidine intermediates with unknown MAGL binding properties.

Medicinal Chemistry Library Synthesis Requiring 1‑Benzyl‑3‑carboxymethyl‑pyrazole Building Blocks with Defined Physicochemical Properties

For combinatorial library construction where the 1‑benzyl‑3‑carboxymethyl‑pyrazole motif serves as a carboxylic acid handle for diversification via amide or ester coupling, the 3‑yl regioisomer provides documented and reproducible physicochemical parameters: LogP 1.5585, TPSA 55.12 Ų, and pKa 4.07 . These values fall within favorable drug‑like property ranges and can be used prospectively in computational property filtering (e.g., Rule‑of‑Five compliance assessment). The multi‑vendor availability at 98% purity ensures batch‑to‑batch consistency in parallel synthesis workflows.

Crystallization‑Based Purification or Solid‑Phase Formulation Development Requiring a Crystalline Carboxylic Acid Intermediate

When a synthetic sequence requires a crystalline intermediate for purification by recrystallization, or when solid‑phase handling (weighing, dissolution, lyophilization) is critical for process reproducibility, the 3‑yl regioisomer's experimentally determined melting point of 125–127 °C provides a measurable quality attribute that can be monitored by differential scanning calorimetry (DSC) or melting point apparatus . The 4‑yl and 5‑yl regioisomers lack reported melting points and may exist as oils or amorphous solids, precluding the use of melting point as a simple identity and purity check.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.